molecular formula C7H4ClFN2 B1431573 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1352395-97-1

4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1431573
CAS No.: 1352395-97-1
M. Wt: 170.57 g/mol
InChI Key: JGZWLBNOSFQMNO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been studied for their potential as analgesic and sedative agents

Mode of Action

The compound’s structure suggests that it may form moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to reduce blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and cardiovascular diseases.

Properties

IUPAC Name

4-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZWLBNOSFQMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.